molecular formula C19H20N4S B11593132 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone

1-(4-methylbenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone

Cat. No.: B11593132
M. Wt: 336.5 g/mol
InChI Key: ATMMWZRIJACQRN-SRZZPIQSSA-N
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Preparation Methods

The synthesis of 3-METHYL-1-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)AMINO]THIOUREA typically involves the reaction of an indole derivative with a thiourea derivative under specific conditions. One common method involves the condensation of 1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-CARBALDEHYDE with 3-METHYLTHIOUREA in the presence of a suitable catalyst and solvent . The reaction conditions often include refluxing the mixture in ethanol or another polar solvent to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-METHYL-1-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)AMINO]THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-1-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The thiourea group can also interact with metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20N4S

Molecular Weight

336.5 g/mol

IUPAC Name

1-methyl-3-[(E)-[1-[(4-methylphenyl)methyl]indol-3-yl]methylideneamino]thiourea

InChI

InChI=1S/C19H20N4S/c1-14-7-9-15(10-8-14)12-23-13-16(11-21-22-19(24)20-2)17-5-3-4-6-18(17)23/h3-11,13H,12H2,1-2H3,(H2,20,22,24)/b21-11+

InChI Key

ATMMWZRIJACQRN-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=S)NC

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=S)NC

Origin of Product

United States

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